molecular formula C8H13N3 B12829338 N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine

N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine

Cat. No.: B12829338
M. Wt: 151.21 g/mol
InChI Key: JZVQDJBLVFDOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine typically involves the condensation of 4-methyl-5-imidazolecarboxaldehyde with propan-1-amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

  • 4-Methyl-5-imidazolecarboxaldehyde
  • 4-(2-methylimidazol-1-yl)aniline
  • 4-羟甲基-5-甲基咪唑

Comparison: N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. Its unique properties make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(5-methyl-1H-imidazol-4-yl)-N-propylmethanimine

InChI

InChI=1S/C8H13N3/c1-3-4-9-5-8-7(2)10-6-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)

InChI Key

JZVQDJBLVFDOTH-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(NC=N1)C

Origin of Product

United States

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